molecular formula C22H43NO4Si B14088564 tert-butyl (S)-4-((R)-2-(((tert-butyldimethylsilyl)oxy)methyl)pent-4-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

tert-butyl (S)-4-((R)-2-(((tert-butyldimethylsilyl)oxy)methyl)pent-4-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B14088564
M. Wt: 413.7 g/mol
InChI Key: RYXIPBVBXAGGLF-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)pent-4-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound that features a combination of oxazolidine and silyl ether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)pent-4-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps:

    Formation of the Oxazolidine Ring: This step involves the reaction of an amino alcohol with a suitable carbonyl compound under acidic or basic conditions to form the oxazolidine ring.

    Introduction of the Silyl Ether Group: The tert-butyldimethylsilyl (TBDMS) group is introduced using a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

    Alkylation and Protection Steps: The remaining functional groups are introduced through alkylation reactions, often using organometallic reagents, followed by protection of sensitive groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)pent-4-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into a more reactive intermediate.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: May serve as a building block for biologically active compounds or as a tool in biochemical research.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)pent-4-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity or chemical reactivity. The exact pathways involved would require detailed study and characterization.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)pent-4-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate
  • tert-Butyl 4-(®-2-(((trimethylsilyl)oxy)methyl)pent-4-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate
  • tert-Butyl 4-(®-2-(((triisopropylsilyl)oxy)methyl)pent-4-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Uniqueness

The uniqueness of (S)-tert-Butyl 4-(®-2-(((tert-butyldimethylsilyl)oxy)methyl)pent-4-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate lies in its specific combination of functional groups, which can impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C22H43NO4Si

Molecular Weight

413.7 g/mol

IUPAC Name

tert-butyl 4-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C22H43NO4Si/c1-12-13-17(15-26-28(10,11)21(5,6)7)14-18-16-25-22(8,9)23(18)19(24)27-20(2,3)4/h12,17-18H,1,13-16H2,2-11H3

InChI Key

RYXIPBVBXAGGLF-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)CC(CC=C)CO[Si](C)(C)C(C)(C)C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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